molecular formula C10H7F3N2OS B8474160 5-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

5-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No. B8474160
M. Wt: 260.24 g/mol
InChI Key: KJJQWPBUXJHQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H7F3N2OS and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H7F3N2OS

Molecular Weight

260.24 g/mol

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-2-6(4-7)8-5-15-9(14)17-8/h1-5H,(H2,14,15)

InChI Key

KJJQWPBUXJHQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

19-7 (0.182 g, 0.662 mmol) and thiourea (0.050 g, 0.662 mmol) were dissolved in methanol. Solid potassium hydroxide (0.037 g, 0.662 mmol) was then added and warmed to 50° C. while stirring under N2. Additional solid potassium hydroxide pellets were added until the reaction was complete. The reaction was then directly loaded onto a C18 preparative HPLC column. The titled compound was isolated upon evaporation. H1 NMR (DMSO): 7.75 ppm (s, 1H); 7.51 ppm (m, 3H); 7.26 ppm (d, 2H).
Name
19-7
Quantity
0.182 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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